PF-06747775 [] is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR), specifically designed to target oncogenic EGFR mutants commonly found in non-small-cell lung cancer (NSCLC). It exhibits selectivity for the four common EGFR mutations (exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del) over wild-type EGFR.
The synthesis of PF-06747775 is described in detail in the paper, outlining a multi-step process involving structure-based drug design. Key steps include the development of a novel pyrrolopyrimidine scaffold and optimization of the molecule to achieve potent activity against the desired EGFR mutants. []
PF-06747775 is currently being investigated in phase I clinical trials for the treatment of EGFR mutant-driven NSCLC. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in animal models, supporting its potential as a novel therapeutic option for this patient population. []
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2